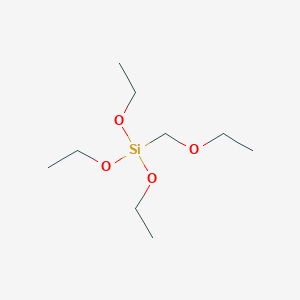
Triethoxy(ethoxymethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy(ethoxymethyl)silane is an organosilicon compound with the molecular formula C₇H₁₈O₄Si. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with silica surfaces, making it valuable in the field of material science and surface chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethoxy(ethoxymethyl)silane can be synthesized through several methods. One common approach involves the reaction of ethoxymethylsilane with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity silane precursors. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy(ethoxymethyl)silane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by precious metals such as platinum.
Hydrolysis: Like many silyl ethers, this compound is susceptible to hydrolysis, forming silanols and ethanol.
Common Reagents and Conditions
Catalysts: Precious metals (e.g., platinum, rhodium), cobalt(II) chloride, and copper are commonly used catalysts in reactions involving this compound
Solvents: Organic solvents such as ethanol and toluene are often used in these reactions.
Major Products
Silanols: Formed through hydrolysis.
Chiral Alcohols: Produced via hydrosilylation reactions.
Aplicaciones Científicas De Investigación
Triethoxy(ethoxymethyl)silane has a wide range of applications in scientific research:
Material Science: Used to modify silica surfaces, enhancing their properties for various applications.
Polymer Chemistry: Acts as a coupling agent to improve the adhesion between inorganic surfaces and organic polymers.
Catalysis: Employed in the synthesis of catalysts with high selectivity and stability.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
Mecanismo De Acción
The mechanism of action of triethoxy(ethoxymethyl)silane involves its ability to form strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, forming silanols that can react with hydroxyl groups on the silica surface. This interaction enhances the adhesion and stability of the modified surfaces .
Comparación Con Compuestos Similares
Similar Compounds
Triethoxysilane: Similar in structure but lacks the ethoxymethyl group.
Methyltriethoxysilane: Contains a methyl group instead of an ethoxymethyl group.
Uniqueness
Triethoxy(ethoxymethyl)silane is unique due to its ethoxymethyl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and stability .
Propiedades
Número CAS |
117952-49-5 |
|---|---|
Fórmula molecular |
C9H22O4Si |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
triethoxy(ethoxymethyl)silane |
InChI |
InChI=1S/C9H22O4Si/c1-5-10-9-14(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 |
Clave InChI |
SSJKCXJGZQPERR-UHFFFAOYSA-N |
SMILES canónico |
CCOC[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
![2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14302874.png)

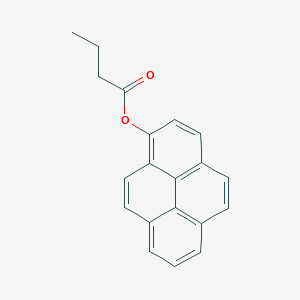
![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)
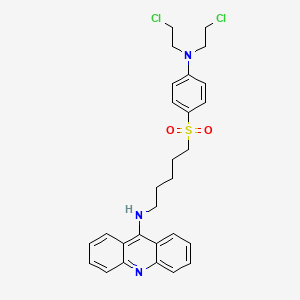

![5,5,9,9-Tetramethyl-2-phenoxy-3-sulfanylidene-2-azaspiro[3.5]nonan-1-one](/img/structure/B14302902.png)
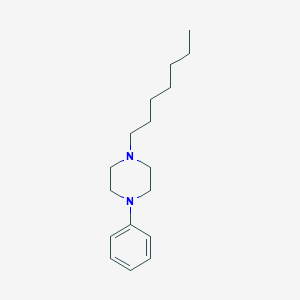
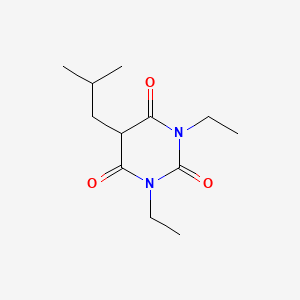
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)
